2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
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Overview
Description
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a complex organic compound with a unique structure that includes a furan ring, a thiazolidinone ring, and a quinoxaline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the introduction of the furan and quinoxaline groups. Common reagents used in these reactions include thiosemicarbazide, furan-2-carbaldehyde, and quinoxaline derivatives. The reaction conditions usually involve refluxing in appropriate solvents and the use of catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The thioxo group can be reduced to form thiazolidinone derivatives.
Substitution: The acetamide group can participate in substitution reactions with nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The furan and quinoxaline moieties are believed to play a crucial role in its biological activity by facilitating interactions with target proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide include other thiazolidinone derivatives and quinoxaline-based compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Thiazolidinone derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties.
Quinoxaline-based compounds:
Properties
Molecular Formula |
C18H12N4O3S2 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C18H12N4O3S2/c23-16(21-11-3-4-13-14(8-11)20-6-5-19-13)10-22-17(24)15(27-18(22)26)9-12-2-1-7-25-12/h1-9H,10H2,(H,21,23)/b15-9- |
InChI Key |
DKLZBRHLSXZOFC-DHDCSXOGSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
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